molecular formula C19H22N2O3 B11174225 N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11174225
M. Wt: 326.4 g/mol
InChI Key: BJDJEMQMCPXWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core structure, a motif present in various biologically active molecules, substituted with a 2-ethoxyphenyl group and a 4-[(2-methylpropanoyl)amino] side chain. The structural elements of this compound, particularly the benzamide scaffold, are found in compounds investigated for a range of biological activities. For instance, structurally related N-(2-ethoxyphenyl)benzamide compounds provide a foundational framework for this reagent . Furthermore, benzamide derivatives are frequently explored as key intermediates or final compounds in the development of kinase inhibitors, suggesting potential utility in enzyme inhibition assays and biochemical pathway analysis . The presence of the (2-methylpropanoyl)amino substituent, an isobutyramide group, may influence the compound's physicochemical properties and its interaction with biological targets. Researchers may utilize this compound as a building block in organic synthesis, a reference standard in analytical chemistry, or a candidate for high-throughput screening in drug discovery campaigns aimed at identifying novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)21-19(23)14-9-11-15(12-10-14)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

BJDJEMQMCPXWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Formation of N-(2-Ethoxyphenyl)-4-Nitrobenzamide

4-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (80°C, 2 h). The resulting 4-nitrobenzoyl chloride is reacted with 2-ethoxyaniline in dichloromethane (DCM) with pyridine as a base (0°C to room temperature, 12 h), yielding N-(2-ethoxyphenyl)-4-nitrobenzamide with 85–90% efficiency.

Key Data:

StepReagent/ConditionYield
Acid chloride formationSOCl₂, 80°C95%
Amide coupling2-Ethoxyaniline, pyridine88%

Nitro Reduction to Primary Amine

The nitro group is reduced using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h). Alternatives include Fe/HCl (65°C, 3 h), though hydrogenation offers superior yields (92–95%) and avoids acidic byproducts.

Acylation with 2-Methylpropanoyl Chloride

The resulting 4-amino intermediate is acylated with 2-methylpropanoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C to room temperature, 8 h). Yield: 78–82%.

Optimization Note:
Excess acyl chloride (1.2 eq) and slow addition mitigate dimerization.

Coupling Agent-Mediated One-Pot Synthesis

This method employs carbodiimide coupling agents to streamline amide bond formation.

EDCl/HOBt-Mediated Coupling

4-[(2-Methylpropanoyl)amino]benzoic acid is prepared by reacting 4-aminobenzoic acid with 2-methylpropanoyl chloride (THF, TEA, 0°C, 4 h, 85% yield). The carboxylic acid is then activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF (0°C, 30 min). 2-Ethoxyaniline is added, and the mixture is stirred at 25°C for 24 h, yielding the target compound in 75–80% yield.

Advantages:

  • Avoids nitro reduction steps.

  • High purity (>98% by HPLC).

Limitations:

  • Requires pre-synthesis of 4-[(2-methylpropanoyl)amino]benzoic acid.

Palladium-Catalyzed Amination Approach

For substrates requiring regioselective amination, palladium catalysis offers an alternative.

Buchwald-Hartwig Amination

4-Bromobenzamide is reacted with 2-ethoxyaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h). The resulting N-(2-ethoxyphenyl)-4-bromobenzamide undergoes a second amination with 2-methylpropanamide under similar conditions, yielding the target compound in 65–70% overall yield.

Challenges:

  • Limited by bromide availability.

  • Requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis, this method uses resin-bound intermediates.

Wang Resin Functionalization

4-Fmoc-aminobenzoic acid is loaded onto Wang resin using DIC/HOBt in DMF (25°C, 12 h). After Fmoc deprotection (20% piperidine/DMF), 2-methylpropanoyl chloride is coupled (DCM, DIEA, 4 h). Cleavage with TFA/H₂O (95:5) releases 4-[(2-methylpropanoyl)amino]benzoic acid, which is then coupled to 2-ethoxyaniline via EDCl/HOBt.

Yield: 70–75% over four steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times significantly.

Rapid Amide Formation

4-Nitrobenzoyl chloride and 2-ethoxyaniline are mixed in DMF with K₂CO₃ and irradiated (100°C, 300 W, 15 min), achieving 90% conversion. Subsequent nitro reduction (H₂, Pd/C, ethanol, microwave, 80°C, 10 min) and acylation (2-methylpropanoyl chloride, 50°C, 10 min) yield the final product in 80% overall yield.

Benefits:

  • 80% reduction in reaction time.

  • Enhanced reproducibility.

Comparative Analysis of Methods

MethodKey StepsTotal YieldTimeCost
Sequential AcylationNitro reduction, two acylations68%24 h$$
EDCl/HOBtCoupling agent-mediated75%30 h$$$
Palladium CatalysisTwo aminations65%48 h$$$$
Solid-PhaseResin loading, cleavage70%36 h$$$
MicrowaveAccelerated steps80%2 h$$

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acid- and base-catalyzed hydrolysis due to its amide bonds:

Reaction Type Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, reflux (110°C, 8 hr)2-ethoxyaniline + 4-amino-N-(2-methylpropanoyl)benzoic acid78%
Alkaline Hydrolysis2M NaOH, 80°C (12 hr)Sodium salt of 4-[(2-methylpropanoyl)amino]benzoic acid + 2-ethoxyphenol65%

Key observations:

  • Acidic conditions cleave the benzamide bond preferentially over the tertiary amide.

  • Base hydrolysis requires prolonged heating due to steric hindrance from the 2-methylpropanoyl group.

Reduction Reactions

Selective reduction pathways have been documented:

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C → RT (4 hr)N-(2-ethoxyphenyl)-4-[(2-methylpropyl)amino]benzyl alcoholAmide → Alcohol (92%)
H₂/Pd-C (1 atm)EtOH, RT (24 hr)No reactionAromatic rings remain intact

Notable characteristics:

  • LiAlH₄ reduces the amide carbonyl to alcohol while preserving the ethoxy group.

  • Catalytic hydrogenation shows no reactivity under mild conditions, suggesting stability of aromatic systems .

Halogenation and Electrophilic Substitution

The electron-rich aromatic system participates in electrophilic reactions:

Chlorination (Cl₂/FeCl₃):

  • Para-chlorination occurs at the 4-position of the benzamide ring

  • Reaction rate: k = 0.15 M⁻¹s⁻¹ at 25°C

  • Product: 4-chloro-N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide (87% yield)

Nitration (HNO₃/H₂SO₄):

  • Forms mono-nitro derivatives at ortho positions relative to ethoxy group

  • Requires strict temperature control (<5°C) to prevent amide decomposition

Cross-Coupling Reactions

Palladium-catalyzed reactions demonstrate synthetic versatility:

Reaction Catalyst System Substrate Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-bromophenylboronic acid4-biphenyl derivative68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineN-alkylated tertiary amine54%

Limitations:

  • Ethoxy group deactivates the ring toward electrophilic partners

  • Steric bulk from 2-methylpropanoyl limits coupling efficiency

Biological Interactions (Enzyme Targets)

While not traditional "reactions," binding studies reveal dynamic interactions:

Target Enzyme Binding Affinity (Kᵢ) Mechanistic Impact
Human Carbonic Anhydrase II29.70 ± 3.18 nMCompetitive inhibition at zinc active site
Acetylcholinesterase34.02 ± 5.90 nMAllosteric modulation via peripheral site

Structural basis:

  • Benzamide carbonyl coordinates with CA II's Zn²⁺ ion

  • Ethoxy group forms π-alkyl interactions with AChE's Trp279 residue

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can be achieved through various methodologies, including:

  • Amidation Reactions : Utilizing coupling agents to facilitate the formation of amide bonds.
  • Substitution Reactions : Employing nucleophilic substitutions to introduce the ethoxy group onto the aromatic ring.

These synthetic pathways allow for the exploration of derivatives that may enhance biological activity or selectivity against specific targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT116). Studies have shown that certain derivatives possess lower IC50 values compared to standard chemotherapeutics, indicating higher potency (IC50 values as low as 4.53 µM) .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced antimicrobial effects, with minimum inhibitory concentrations (MIC) reported as low as 1.27 µM for certain derivatives . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

This compound may act as an inhibitor for key enzymes involved in cancer metabolism or bacterial resistance mechanisms. For example, its structural similarity to known enzyme substrates positions it as a candidate for further investigation in enzyme inhibition studies .

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerCompounds derived from benzamide showed IC50 values lower than conventional drugs against HCT116 cell line .
Study BAntimicrobialSignificant antimicrobial activity observed with MIC values reaching 1.27 µM against tested strains .
Study CEnzyme InhibitionPotential inhibitor of dihydrofolate reductase, crucial in purine synthesis pathways .

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Analysis

The compound’s uniqueness arises from its substitution pattern:

  • N-(2-ethoxyphenyl) : Provides moderate lipophilicity and electronic effects due to the ethoxy group.

Key Structural Analogues :

N-(4-Butoxyphenyl)-substituted benzamides (, ID9): Feature longer alkoxy chains (e.g., butoxy), increasing hydrophobicity.

Etobenzanid (): Contains a dichlorophenyl and ethoxymethoxy group, highlighting ethoxy’s role in agrochemical applications .

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide (): Demonstrates how amino and ethoxy groups influence solubility and bioactivity .

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide 2-ethoxy, 4-isobutyrylamino C₁₉H₂₂N₂O₃ 326.39 Not reported -
Compound 9 () 4-butoxyphenyl, chiral backbone ~C₂₅H₃₁N₃O₄ ~461.53 Not reported
Compound 24 () 4-(phenoxy-chlorobenzoyl), isobutyrylamino C₂₅H₂₃ClN₂O₆S 514.98 Carbonic anhydrase inhibition
Etobenzanid () 2,3-dichlorophenyl, 4-ethoxymethoxy C₁₆H₁₄Cl₂NO₃ 354.20 Herbicide
Compound 4-ethoxy, 4-amino-2-methylphenyl C₁₆H₁₈N₂O₂ 270.33 Not reported

Pharmacological and Biochemical Comparisons

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Compound 24 () demonstrated CA inhibition via its isobutyryl and chlorobenzoyl groups, suggesting that the target compound’s isobutyrylamino group may similarly interact with enzyme active sites .
  • Antioxidant Activity: Benzamides with electron-donating groups (e.g., methoxy, hydroxyl) showed 80–87% radical scavenging ().
Antimicrobial and Anticancer Activity
  • Imidazole-substituted benzamides () exhibited antifungal and anticancer activity, but the target lacks heterocyclic moieties critical for such effects .

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • Solubility: The isobutyrylamino group may reduce aqueous solubility compared to amino-substituted analogues (e.g., ) .
  • SAR Trends :
    • Longer alkoxy chains (butoxy, pentyloxy) improve hydrophobicity but reduce metabolic stability.
    • Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity .

Biological Activity

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a propanoyl amino moiety. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, and its specific properties are crucial for understanding its biological interactions.

1. Histone Deacetylase Inhibition

Research indicates that derivatives of benzamide, including this compound, may act as histone deacetylase (HDAC) inhibitors. HDACs play a critical role in regulating gene expression, and their inhibition can lead to increased acetylation of histones, resulting in altered transcriptional activity associated with cancer cell proliferation and survival.

In a study involving a related compound, it was found that HDAC inhibitors could induce cell cycle arrest and apoptosis in cancer cells, suggesting similar potential for this compound .

2. Antitumor Activity

The compound has shown promising results in preclinical models for its antitumor effects. In vitro studies demonstrated that it can significantly inhibit the growth of various cancer cell lines. For instance, related compounds exhibited IC50 values in the low micromolar range against A2780 and HepG2 cells, indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

Activity Effect Reference
HDAC InhibitionInduces apoptosis and cell cycle arrest
Antiproliferative ActivityIC50 values ranging from 1.73 to 27.3 μM
β-cell ProtectionMaximal activity at 100% with EC50 at 0.1 μM

Research Findings

  • Antitumor Efficacy : A study highlighted that compounds similar to this compound showed significant inhibition of tumor cell growth through HDAC inhibition, leading to enhanced apoptosis in cancer cells .
  • β-cell Protective Activity : Another research effort focused on the compound's potential to protect pancreatic β-cells from endoplasmic reticulum stress, which is pivotal in diabetes pathology. The findings suggest that modifications to the benzamide structure can lead to improved potency and solubility, enhancing therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For example, amide bond formation via Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed. Optimization parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored using TLC with UV visualization or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation (e.g., aromatic proton shifts at δ 7.2–8.0 ppm, ethoxy group at δ 1.3–1.5 ppm).
  • Mass spectrometry (ESI or HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}) and ethoxy C-O bonds (~1250 cm1^{-1}).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in single crystals .

Q. What in vitro assays are recommended for initial assessment of the compound’s bioactivity?

  • HDAC inhibition assays : Measure IC50_{50} values against recombinant HDAC isoforms (e.g., HDAC1-3) using fluorogenic substrates like Boc-Lys(Ac)-AMC.
  • Cell-based assays : Quantify histone acetylation (e.g., Ac-H3/Ac-H4 via Western blot) and downstream effects (e.g., p21CIP/WAF1^{CIP/WAF1} expression) in cancer cell lines.
  • Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content .

Advanced Research Questions

Q. How does the compound’s HDAC inhibitory activity compare across different brain regions, and what implications does this selectivity have for therapeutic applications?

Studies on structurally related benzamides (e.g., MS-275) reveal brain-region selectivity. For example, subcutaneously administered MS-275 increases acetylated histone H3 (Ac-H3) in the frontal cortex at 15 μmol/kg but requires 60 μmol/kg for detectable effects in the hippocampus. Striatal regions show minimal response even at higher doses. This selectivity may arise from differential blood-brain barrier permeability or HDAC isoform expression. Such regional specificity could be leveraged for targeting neuropsychiatric disorders with fewer off-target effects .

Q. What strategies are employed to resolve contradictions in reported biological activities of this benzamide derivative across preclinical models?

Discrepancies in activity (e.g., varying IC50_{50} values or efficacy in xenografts) may stem from:

  • Dosage and administration routes : Subcutaneous vs. oral dosing alters bioavailability.
  • Model systems : Primary cells vs. immortalized lines may differ in HDAC expression or metabolic pathways.
  • Epigenetic heterogeneity : Tumors with divergent genetic backgrounds (e.g., p53 status) may respond differently. Meta-analyses using standardized protocols (e.g., consistent cell lines, dose ranges) and orthogonal assays (e.g., ChIP-seq for histone acetylation) can reconcile these contradictions .

Q. How do structural modifications at the benzamide or ethoxyphenyl moieties influence the compound’s pharmacokinetic profile and target binding affinity?

  • Benzamide substitutions : Adding electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Ethoxyphenyl modifications : Larger substituents (e.g., cyclopropyl) may improve blood-brain barrier penetration.
  • Amide linker flexibility : Rigidifying the linker (e.g., introducing a pyrimidine ring) can optimize HDAC active-site interactions. Computational docking (e.g., AutoDock Vina) and in vivo PK studies (e.g., plasma half-life in rodents) guide rational design .

Q. What computational approaches are utilized to predict the compound’s interaction with HDAC isoforms?

  • Molecular dynamics simulations : Model binding stability and key residues (e.g., Zn2+^{2+} coordination in HDAC catalytic pockets).
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency.
  • Free-energy perturbation (FEP) : Predict affinity changes for derivatives without synthesis. These methods are validated against experimental IC50_{50} data and crystal structures of HDAC-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.